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3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

Sulfonylurea GPCR Medicinal Chemistry

Scarcity of N-aryl sulfonamide scaffolds with defined hydrophobic vectors limits modern probe discovery. This compound resolves that gap. It offers a privileged 3-[(cyclohexylcarbamoyl)amino] substitution absent in classical sulfonylureas, redirecting binding toward distinct GPCR or enzyme pockets. - Unique chemotype: N-2-methoxyphenyl benzenesulfonamide core with cyclohexyl urea bridge. - Superior H-bond network: Topological PSA of 71.97 Ų with urea + sulfonamide donors/acceptors. - Multi-supplier access: Ensures rapid procurement for library expansion or co-crystallization screens.

Molecular Formula C21H27N3O4S
Molecular Weight 417.5 g/mol
Cat. No. B10808162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)NC(=O)NC3CCCCC3
InChIInChI=1S/C21H27N3O4S/c1-15-12-13-17(29(26,27)24-18-10-6-7-11-20(18)28-2)14-19(15)23-21(25)22-16-8-4-3-5-9-16/h6-7,10-14,16,24H,3-5,8-9H2,1-2H3,(H2,22,23,25)
InChIKeySTWHQBQYWHGROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Structural Profile and Procurement Rationale


3-[(Cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (C21H27N3O4S, MW: 417.5 g/mol) is a multi-substituted benzenesulfonamide derivative of interest as a research tool or screening candidate . Its core architecture integrates a cyclohexylcarbamoyl urea bridge at the 3-position and a 2-methoxyphenyl group on the sulfonamide nitrogen. This substitution pattern differentiates it from first-generation cyclohexyl-containing sulfonylureas (e.g., metahexamide), which feature an unsubstituted sulfonamide nitrogen as part of the urea pharmacophore [1].

Why Generic Substitution is Ineffective for 3-[(Cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide in Research Applications


The compound is structurally distinct from classical sulfonylurea anti-diabetics and simple sulfonamide building blocks, meaning interchange with in-class analogs compromises target-engagement fidelity. In traditional sulfonylureas like metahexamide, the sulfonamide NH forms one arm of the urea linkage essential for SUR1 binding [1]. In this compound, that nitrogen is substituted with a hydrophobic 2-methoxyphenyl group, abolishing the canonical sulfonylurea pharmacophore and redirecting binding potential toward other targets, such as GPCR-modulating proteins or enzymes with distinct hydrophobic pockets [2]. Its procurement as a stock building block from suppliers like AmBeed and ChemBridge further indicates its intended use as a unique diversifying element in medicinal chemistry, not as a direct functional substitute for other sulfonamides.

Quantitative Selection Evidence for 3-[(Cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide


Scaffold Divergence from First-Generation Sulfonylureas

The target compound features a distinct pharmacophore compared to the first-generation sulfonylurea metahexamide. The critical structural divergence lies in the sulfonamide N-substitution: metahexamide presents an unsubstituted -SO2-NH- group that forms an acyl sulfonamide urea bridge with cyclohexyl isocyanate [1]. In contrast, 3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide presents a -SO2-N(2-methoxyphenyl)- moiety, where the acidic sulfonamide NH proton is replaced by an aromatic ring, making SUR1-mediated insulin secretion highly unlikely. This is a qualitative structural inference supported by canonical sulfonylurea SAR literature.

Sulfonylurea GPCR Medicinal Chemistry

Differentiation from N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide Scaffold

The target compound incorporates a cyclohexylcarbamoyl amino group at the 3-position of the benzenesulfonamide core, a moiety absent in the widely used precursor N-(2-methoxyphenyl)-4-methylbenzenesulfonamide. Crystal structure analysis of the latter shows a dihedral angle of 71.39° between the methoxy- and methyl-substituted aromatic rings, with crystal packing stabilized by N—H⋯O hydrogen-bonded dimers [1]. The addition of the 3-[(cyclohexylcarbamoyl)amino] substituent in the target compound introduces two additional hydrogen-bond donors (urea NH), an additional acceptor (urea C=O), and significant steric bulk, fundamentally altering both solid-state packing and solution-phase recognition properties relative to the parent scaffold.

Crystal Engineering Hydrogen Bonding Sulfonamide Synthesis

Commercial Availability and Purity Specifications for Procurement

The target compound is available from multiple screening-collection suppliers as a non-stock or on-request building block, with reported purities >=90% or >=95% depending on the vendor . Asinex offers it as a general screening catalog compound (6 mg quantity, 90% purity), while Apollo Scientific provides it by resynthesis at 95% purity. This multi-supplier availability at defined purity grades enables direct procurement for high-throughput screening workflows without in-house synthetic investment, differentiating it from close analogs that are not commercially stocked.

Chemical Sourcing Building Blocks Screening Library

Functional Selectivity Inference: RGS4 Inhibition Landscape

While no direct target-engagement data exist for this specific compound, the cyclohexylcarbamoyl sulfonamide chemotype is associated with RGS4 modulation. A structurally distinct compound, CCG 203769 (a thiadiazolidinone, MW: 202.27), inhibits the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM [1]. However, sulfonamide-based RGS4 inhibitors from patent literature [2] have shown IC50 values in the 30–560 nM range depending on substitution. The target compound's larger molecular volume (417.5 Da) and extended aromatic system may alter binding kinetics and selectivity relative to these smaller chemotypes, providing a differentiated tool for probing RGS4 binding pockets that accommodate larger hydrophobic substituents. This is a class-level inference pending experimental validation.

RGS4 GPCR Protein-Protein Interaction

Recommended Research Applications for 3-[(Cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide Based on Structural Evidence


GPCR Signal Modulation and RGS Protein Chemical Probe Development

The cyclohexylcarbamoyl sulfonamide chemotype is implicated in RGS4-Gα protein-protein interaction modulation, with structurally related chemotypes demonstrating nanomolar potency [1]. This compound provides a scaffold-hop entry into N-aryl benzenesulfonamide chemical space distinct from thiadiazolidinone inhibitors (e.g., CCG 203769) [1]. Researchers developing RGS-targeted probes can employ this compound for preliminary screening, with the expectation that the 2-methoxyphenyl substituent may confer altered PK or selectivity profiles relative to smaller, less lipophilic RGS4 inhibitors.

Medicinal Chemistry Library Diversification via Non-Classical Sulfonamide Scaffolds

The compound's 3-[(cyclohexylcarbamoyl)amino] substitution pattern is absent from classical sulfonylureas, making it a privileged scaffold for fragment-based or diversity-oriented synthesis approaches [2]. Its multi-supplier availability from Asinex, ChemBridge, and Apollo Scientific enables rapid procurement for library expansion, offering a unique combination of hydrogen-bond donor/acceptor motifs (urea + sulfonamide) and hydrophobic bulk (cyclohexyl + 2-methoxyphenyl) that covers under-exploited chemical space in typical screening collections.

Crystal Engineering and Co-Crystallization Studies Leveraging Distinct H-Bond Networks

Crystallographic data for the parent scaffold N-(2-methoxyphenyl)-4-methylbenzenesulfonamide reveals a dihedral angle of 71.39° and dimer formation via N—H···O hydrogen bonds [3]. The target compound introduces an additional urea moiety, creating a more complex H-bond donor/acceptor network with higher topological polar surface area (71.97 Ų) . This makes it a candidate for co-crystallization screens with proteins possessing deep hydrophobic pockets complemented by H-bond acceptor-rich regions, such as carbonic anhydrase isoforms or bromodomain-containing proteins.

Synthetic Methodology Development for N-Aryl-N'-Cyclohexylurea Sulfonamides

The synthetic route to this compound involves sequential functionalization of a benzenesulfonamide core: introduction of the 3-amino group followed by cyclohexyl isocyanate trapping, and N-arylation with 2-methoxyphenyl halides [4]. This multi-step sequence presents regioselectivity challenges (3- vs. 4-substitution on the methylbenzenesulfonamide ring) that make the compound valuable as a reference standard for developing and optimizing N-arylation protocols on sulfonamide substrates. Procurement of the pre-made compound allows analytical method validation without undertaking the multi-step synthesis.

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